molecular formula C24H21N3O4 B13775012 Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- CAS No. 68501-50-8

Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B13775012
CAS No.: 68501-50-8
M. Wt: 415.4 g/mol
InChI Key: KJVVLWOXGCUVHD-UHFFFAOYSA-N
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Description

Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group linked to a quinazolinone moiety, which is further substituted with a 3,4-dihydroxyphenylethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which is then functionalized with the benzamide group and the 3,4-dihydroxyphenylethyl substituent. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group results in the formation of quinones, while reduction of the quinazolinone moiety yields dihydroquinazolinones.

Scientific Research Applications

Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-3,4-dihydroxy-: This compound shares a similar structure but lacks the quinazolinone moiety.

    3,4,5-Trihydroxyphenylacetamide: This compound has a similar dihydroxyphenyl group but differs in the rest of the structure.

Uniqueness

The presence of both the benzamide and quinazolinone moieties in Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- makes it unique compared to other similar compounds.

Properties

CAS No.

68501-50-8

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[[3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide

InChI

InChI=1S/C24H21N3O4/c28-20-11-10-16(14-21(20)29)12-13-27-22(15-25-23(30)17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)24(27)31/h1-11,14,28-29H,12-13,15H2,(H,25,30)

InChI Key

KJVVLWOXGCUVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O

Origin of Product

United States

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